molecular formula C23H22N2O5 B8165607 (R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione

(R)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione

Cat. No.: B8165607
M. Wt: 406.4 g/mol
InChI Key: HNJDHHQLZNVOHJ-QGZVFWFLSA-N
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Description

®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a phthalimide moiety, and a benzyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazolidinone ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Formation of the phthalimide moiety: This step involves the reaction of a primary amine with phthalic anhydride under heating conditions to form the phthalimide ring.

    Coupling of the intermediates: The final step involves coupling the oxazolidinone intermediate with the phthalimide intermediate under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group could yield a benzaldehyde or benzoic acid derivative, while reduction of the oxazolidinone ring could yield an amino alcohol.

Scientific Research Applications

®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione depends on its specific biological activity. For example, if the compound exhibits antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. The molecular targets and pathways involved would vary based on the specific activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione: The enantiomer of the compound, which may have different biological activities.

    N-benzylphthalimide: A simpler compound with a similar phthalimide moiety.

    Oxazolidinone derivatives: Compounds with the oxazolidinone ring, which are known for their antimicrobial properties.

Uniqueness

®-2-(5-(4-benzyl-2-oxooxazolidin-3-yl)-5-oxopentyl)isoindoline-1,3-dione is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. Its specific stereochemistry (R-configuration) may also result in different interactions with biological targets compared to its enantiomer.

Properties

IUPAC Name

2-[5-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-5-oxopentyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c26-20(25-17(15-30-23(25)29)14-16-8-2-1-3-9-16)12-6-7-13-24-21(27)18-10-4-5-11-19(18)22(24)28/h1-5,8-11,17H,6-7,12-15H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJDHHQLZNVOHJ-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CCCCN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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